molecular formula C9H8N2O2 B6151388 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1242427-38-8

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B6151388
CAS No.: 1242427-38-8
M. Wt: 176.2
InChI Key:
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Description

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by functionalization at the 2-carboxylic acid position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and functional groups.

    1H-pyrrolo[3,4-c]pyridine derivatives: These compounds have a different arrangement of the pyridine and pyrrole rings.

Uniqueness

4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1242427-38-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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